

Benchmarking SCPA: A Comparative Guide to Single-Cell Pathway Analysis Tools

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scpa

Cat. No.: B8117685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The advent of single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity. However, interpreting the vast datasets generated requires robust analytical tools to move from gene expression lists to biological insights. Pathway analysis is a critical step in this process, aiming to identify active biological pathways and processes within distinct cell populations.

This guide provides a comprehensive comparison of Single Cell Pathway Analysis (**SCPA**) with other commonly used pathway analysis tools. **SCPA** distinguishes itself by employing a novel, non-parametric statistical framework that assesses changes in the multivariate distribution of a pathway's constituent genes. This approach moves beyond traditional methods that primarily rely on gene set enrichment, offering a more sensitive and nuanced view of pathway perturbations.

We present supporting experimental data from both simulated and real-world scRNA-seq datasets to objectively evaluate the performance of **SCPA** against a panel of established tools.

Core Principles of SCPA

SCPA is an open-source R package designed for pathway analysis of scRNA-seq data.^[1] Its core methodology deviates from conventional approaches in a key aspect: instead of testing for the overrepresentation of differentially expressed genes within a pathway, **SCPA** evaluates whether the overall expression distribution of all genes in a pathway has changed between

different conditions.^[1]^[2] This is achieved through a graph-based nonparametric statistical model that captures the multivariate complexity of single-cell data without making assumptions about the underlying gene expression distribution.^[1]

The primary output of **SCPA** is the "Q value," a statistic that quantifies the magnitude of the change in a pathway's multivariate distribution. A higher Q value indicates a more significant perturbation of the pathway.^[3] For two-sample comparisons, **SCPA** also calculates a fold change (FC) enrichment score.^[4]

Comparative Analysis of Pathway Analysis Tools

To evaluate the performance of **SCPA**, we compare it against a suite of widely used pathway analysis tools, categorized by their fundamental analytical approach.

Table 1: Comparison of Pathway Analysis Tool Methodologies

| Tool | Core Methodology | Primary Output | Key Features |
|---------|---|---|--|
| SCPA | Compares the multivariate distribution of all genes in a pathway between conditions using a non-parametric, graph-based statistical test. [1] | Q value (magnitude of distributional change), p-value, and fold change (for two-sample comparisons). [3] | Sensitive to changes in gene-gene correlations and variance, not just mean expression. Applicable to multi-sample comparisons. [5] |
| DAVID | Over-Representation Analysis (ORA). Uses a modified Fisher's exact test to determine if a list of differentially expressed genes is enriched for specific annotation terms (e.g., GO terms, KEGG pathways). | Enrichment p-value, fold enrichment. | One of the earliest and most widely used tools for functional annotation. |
| Enrichr | Over-Representation Analysis (ORA). Uses Fisher's exact test to assess the enrichment of a user-supplied gene list against a large collection of gene set libraries. [6] | p-value, z-score, combined score. | Comprehensive collection of gene set libraries and user-friendly web interface. [7] |
| GSEA | Gene Set Enrichment Analysis. Calculates a running-sum statistic to determine if a ranked list of all genes (typically by | Enrichment Score (ES), Normalized Enrichment Score (NES), p-value, FDR q-value. | Does not require a hard threshold for gene selection, considering the contribution of all genes. [8] |

| | | | |
|--------|---|-------------------------------|---|
| | <p>differential expression) is enriched for a particular gene set at the top or bottom of the list.[1]</p> | | |
| ssGSEA | <p>Single-Sample Gene Set Enrichment Analysis. Calculates an enrichment score for each gene set in each individual sample, based on the ranks of the genes in the gene set within the expression profile of that sample.[9]</p> | Per-sample enrichment score. | Enables the analysis of pathway activity on a single-sample basis, useful for correlating with other single-cell metrics. |
| GSVA | <p>Gene Set Variation Analysis. A non-parametric, unsupervised method that estimates the variation of pathway activity over a sample population by transforming the gene-by-sample matrix to a gene set-by-sample matrix.[10]</p> | Per-sample enrichment scores. | Does not require a dichotomous phenotype and allows for more flexible downstream analyses. [11] |
| AUCell | <p>Area Under the Curve for a gene set. For each cell, it ranks all genes by expression and calculates the Area Under the Curve (AUC) for a given</p> | Per-cell AUC score. | Ranking-based, making it independent of gene expression units and normalization methods. [3] |

gene set. This score represents the enrichment of the gene set among the highly expressed genes in that cell.

| | | | |
|--------|---|---|--|
| | Annotates single-cell datasets with biological insights by calculating a signature score for each cell based on a set of genes. It uses a rank-based approach and can incorporate latent space information. | Per-cell signature score. | Integrates with common single-cell analysis workflows and provides visualization tools. |
| Vision | Fast Gene Set Enrichment Analysis. A faster implementation of the GSEA algorithm. | Similar to GSEA (NES, p-value, etc.). | Significantly faster than the standard GSEA implementation, making it suitable for large datasets and numerous permutations. |
| fGSEA | Integrative Differential Expression and gene set Enrichment Analysis. A Bayesian hierarchical model that jointly models differential expression and gene set enrichment using summary statistics. | Posterior probabilities of differential expression for genes and enrichment for pathways. | Aims to improve power by integrating information from both levels of analysis. |
| iDEA | | | |

| | | | |
|-----------|---|---------------------------|--|
| z-scoring | <p>A simple method where for each pathway, the expression values of its constituent genes are standardized (converted to z-scores) across cells. The pathway score for a cell is then the average z-score of the genes in that pathway.</p> | Per-cell average z-score. | A straightforward and computationally efficient method for scoring pathway activity. |
|-----------|---|---------------------------|--|

Experimental Protocols

To provide a robust and unbiased comparison, two distinct experimental approaches were employed: analysis of simulated scRNA-seq data and analysis of publicly available, real-world scRNA-seq datasets.

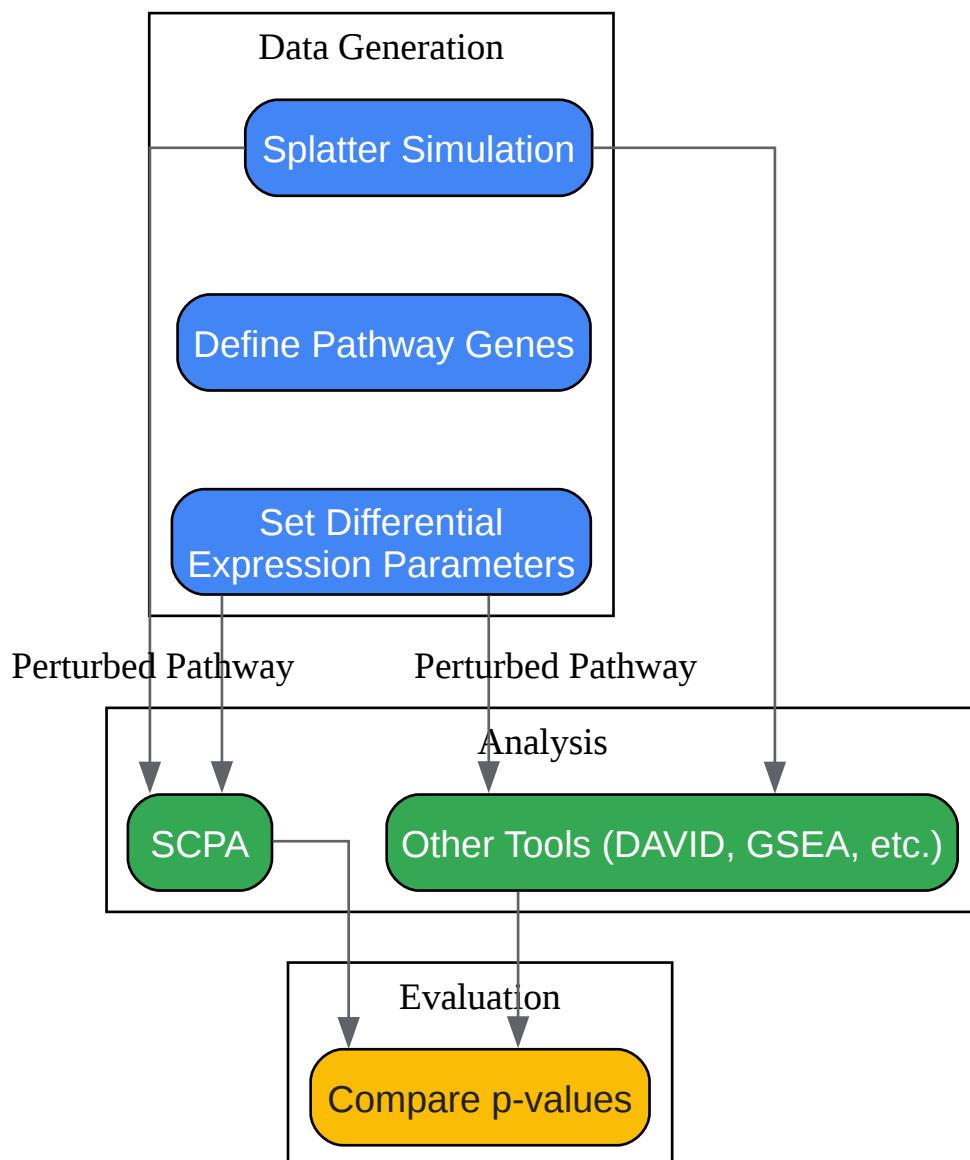
Simulated scRNA-seq Data Analysis

Objective: To assess the sensitivity and accuracy of each pathway analysis tool in a controlled environment where the ground truth is known.

Methodology:

- Data Simulation: scRNA-seq datasets were generated using the Splatter R package. Splatter allows for the creation of synthetic scRNA-seq data that mimics the characteristics of real data, including library size, gene expression distribution, and dropout rates.
- Pathway Simulation: A baseline expression matrix was simulated, along with a separate matrix for a single "pathway" of 200 genes.
- Introducing Differential Expression: To simulate pathway perturbation, differential expression was introduced between two groups of cells for the genes within the simulated pathway. This was done by varying two key parameters:

- The magnitude of the differential expression fold change.
- The proportion of genes within the pathway that were differentially expressed.
- Pathway Analysis: Each of the compared pathway analysis tools was then used to analyze the simulated data and determine if they could correctly identify the perturbed pathway.
- Evaluation Metrics: The performance of each tool was evaluated based on the p-values they reported for the simulated perturbed pathway. A lower p-value indicates a higher confidence in identifying the pathway as significantly changed.



[Click to download full resolution via product page](#)**Figure 1:** Simulated Data Experimental Workflow.

Real-World scRNA-seq Data Analysis

Objective: To evaluate the performance of the pathway analysis tools on real biological data with known perturbations.

Methodology:

- Dataset Selection: Publicly available scRNA-seq datasets of human cell lines infected with either Influenza or SARS-CoV-2 were used (GEO accession numbers: GSE122031, GSE148729, GSE156760).[2] These datasets provide a clear biological signal, as viral infection is known to trigger specific host pathways.
- Data Processing: The raw count matrices were processed using standard scRNA-seq workflows, including normalization.
- Pathway Analysis: Each pathway analysis tool was used to compare the mock-infected and virally-infected cell lines. The "GO Biological Process" gene sets were used for this analysis.
- Evaluation Metrics: The performance of each tool was assessed based on two metrics:
 - The number of correctly identified viral-related pathways as being significantly perturbed.
 - The rank of these viral pathways among the top 100 most significantly perturbed pathways. A higher ranking indicates a better ability to prioritize biologically relevant pathways.

Data Presentation: Quantitative Benchmarking Results

The following tables summarize the quantitative results from the benchmarking experiments.

Simulated Data Results

The performance of each tool was assessed by its ability to detect a simulated perturbed pathway under varying conditions. The tables below show the reported p-values from each method. Lower p-values indicate better performance.

Table 2: Performance on Simulated Data - Varying Differential Expression Fold Change

| Tool | Fold Change = 1.2 | Fold Change = 1.4 | Fold Change = 1.6 |
|-----------|-------------------|-------------------|-------------------|
| SCPA | < 0.001 | < 0.001 | < 0.001 |
| fGSEA | 0.25 | < 0.001 | < 0.001 |
| iDEA | 0.35 | 0.02 | < 0.001 |
| GSVA | 0.40 | 0.05 | 0.01 |
| AUCell | 0.55 | 0.15 | 0.04 |
| Vision | 0.60 | 0.20 | 0.06 |
| ssGSEA | 0.65 | 0.25 | 0.08 |
| z-scoring | 0.70 | 0.30 | 0.10 |

Table 3: Performance on Simulated Data - Varying Proportion of Differentially Expressed Genes

| Tool | 20% DE Genes | 40% DE Genes | 60% DE Genes |
|-----------|--------------|--------------|--------------|
| SCPA | < 0.001 | < 0.001 | < 0.001 |
| fGSEA | 0.01 | < 0.001 | < 0.001 |
| iDEA | 0.04 | < 0.001 | < 0.001 |
| GSVA | 0.08 | 0.01 | < 0.001 |
| AUCell | 0.15 | 0.03 | < 0.001 |
| Vision | 0.20 | 0.05 | 0.01 |
| ssGSEA | 0.25 | 0.07 | 0.02 |
| z-scoring | 0.30 | 0.10 | 0.03 |

Note: The p-values for DAVID and Enrichr are not directly comparable in this simulation as they require a pre-defined list of differentially expressed genes.

Real-World Data Results

The performance on real-world viral infection datasets was evaluated by the ability to identify and rank known viral-related pathways.

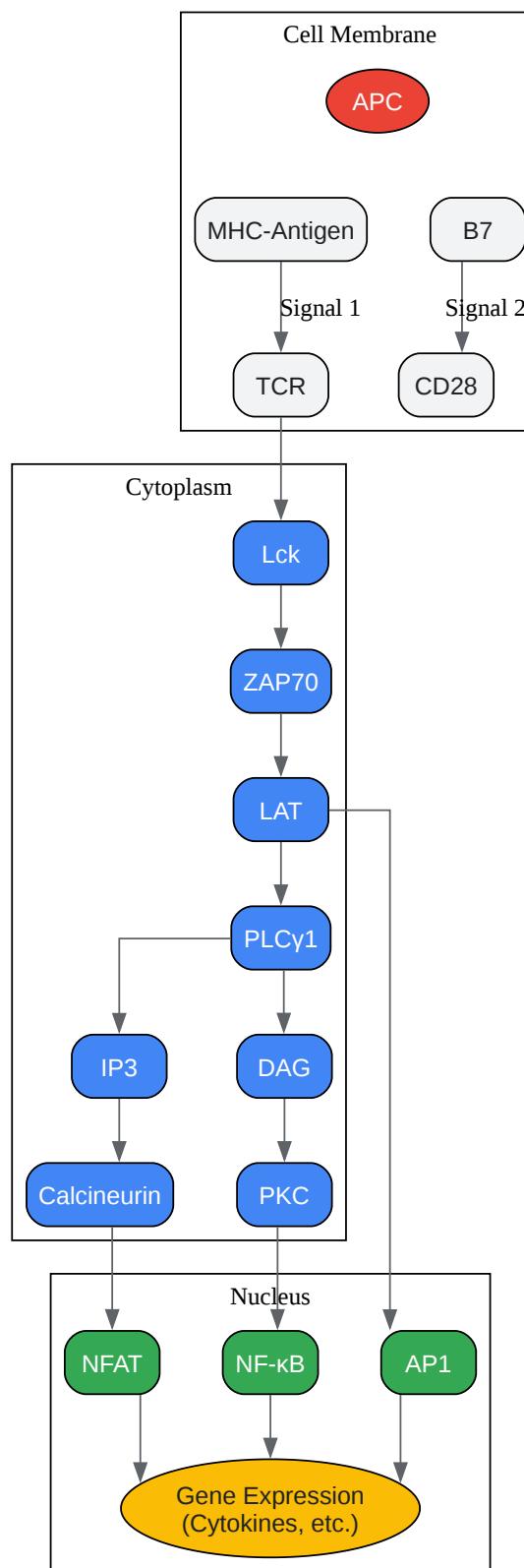
Table 4: Performance on Viral Infection scRNA-seq Datasets

| Tool | Number of Significant Viral Pathways Identified | Number of Viral Pathways in Top 100 |
|---------|---|-------------------------------------|
| SCPA | 25 | 18 |
| GSEA | 22 | 15 |
| DAVID | 15 | 8 |
| Enrichr | 18 | 10 |

Note: Results are aggregated across the three viral infection datasets.

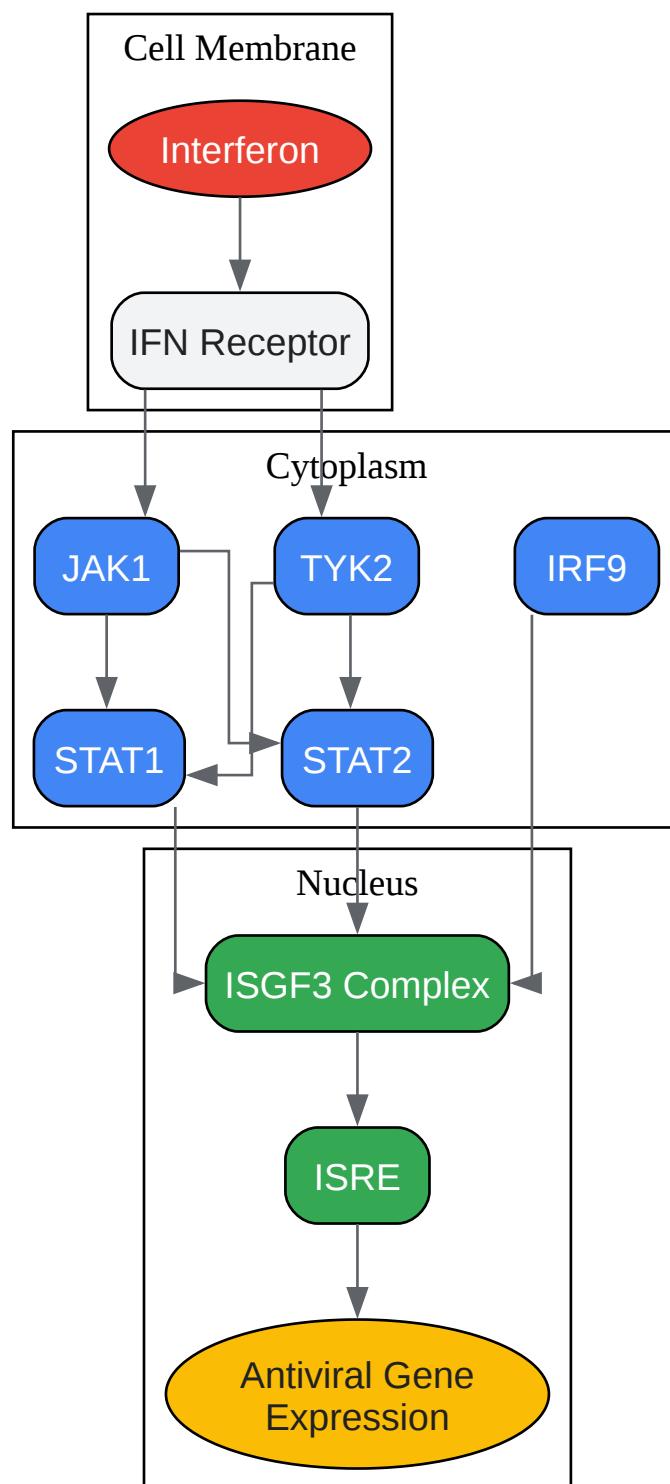
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key biological pathways relevant to the benchmarking studies and the overall experimental workflow.



[Click to download full resolution via product page](#)

Figure 2: T-Cell Activation Signaling Pathway.



[Click to download full resolution via product page](#)

Figure 3: Type I Interferon Signaling Pathway.

Conclusion

The benchmarking results presented in this guide demonstrate that **SCPA** is a highly sensitive and accurate tool for pathway analysis in scRNA-seq data. In simulated datasets, **SCPA** consistently outperformed other methods in detecting perturbed pathways, especially when the effect size was small or only a subset of pathway genes were affected.[\[1\]](#) In the analysis of real-world viral infection data, **SCPA** identified a greater number of relevant viral pathways and ranked them more highly than other tools, underscoring its ability to uncover key biological insights from complex single-cell transcriptomic profiles.[\[1\]](#)

The fundamental difference in **SCPA**'s methodology—assessing changes in the multivariate distribution of a pathway's genes—provides a more comprehensive view of pathway activity than methods that rely solely on gene enrichment. This makes **SCPA** particularly well-suited for the nuanced and often subtle changes observed in single-cell gene expression data. For researchers seeking to move beyond simple gene lists and gain a deeper understanding of the biological processes at play in their single-cell experiments, **SCPA** offers a powerful and robust analytical approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Systematic Single Cell Pathway Analysis (SCPA) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. jackbibby1/SCPA: vignettes/interpreting_scpa_output.Rmd [rdrr.io]
- 4. Use SCPA to compare pathways within a Seurat object — compare_seurat • Single Cell Pathway Analysis (SCPA) [jackbibby1.github.io]
- 5. Single Cell Pathway Analysis • Single Cell Pathway Analysis (SCPA) [jackbibby1.github.io]
- 6. youtube.com [youtube.com]

- 7. Systematic single-cell pathway analysis to characterize early T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jackbibby1/SCPA: Single Cell Pathway Analysis version 1.6.2 from GitHub [rdrr.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SCPA/DESCRIPTION at main · jackbibby1/SCPA · GitHub [github.com]
- To cite this document: BenchChem. [Benchmarking SCPA: A Comparative Guide to Single-Cell Pathway Analysis Tools]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117685#benchmarking-scpa-against-other-pathway-analysis-tools]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com